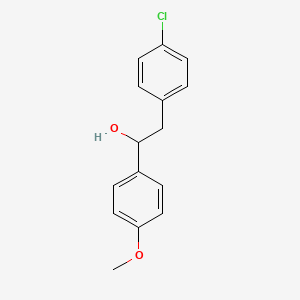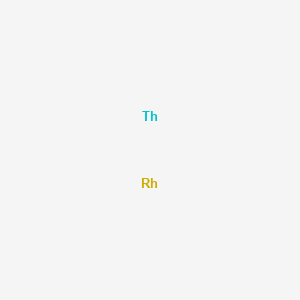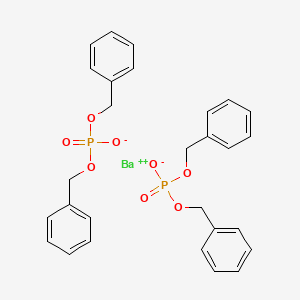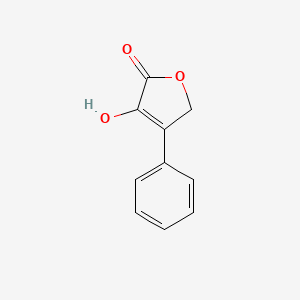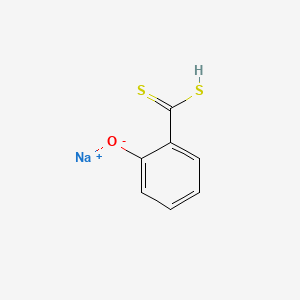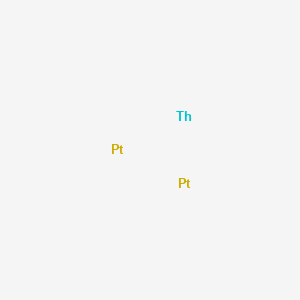
Platinum--thorium (2/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platinum–thorium (2/1) is an intermetallic compound composed of platinum and thorium in a 2:1 ratio. This compound is part of the platinum-thorium system, which includes several intermetallic phases such as Pt3Th, PtTh, and Pt5Th3 . These compounds are known for their unique properties, including high thermal stability and superconductivity at low temperatures .
Vorbereitungsmethoden
The preparation of platinum–thorium (2/1) involves high-temperature synthesis techniques. The primary method includes melting the constituent metals together in a controlled environment. The metals are typically melted in an inert atmosphere to prevent oxidation. The resulting alloy is then annealed to achieve the desired phase composition . Industrial production methods may involve more sophisticated techniques such as arc melting or induction melting to ensure uniformity and purity of the final product .
Analyse Chemischer Reaktionen
Platinum–thorium (2/1) undergoes various chemical reactions, including oxidation and reduction. In oxidation reactions, platinum–thorium (2/1) can form oxides such as PtO2 and ThO2. These reactions typically occur at elevated temperatures and in the presence of oxygen . Reduction reactions can revert these oxides back to the metallic state using reducing agents like hydrogen or carbon monoxide . Substitution reactions involving platinum–thorium (2/1) are less common but can occur under specific conditions, leading to the formation of new intermetallic compounds .
Wissenschaftliche Forschungsanwendungen
Platinum–thorium (2/1) has several scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including hydrogenation and oxidation processes . In biology and medicine, platinum compounds are known for their anticancer properties, and research is ongoing to explore the potential of platinum–thorium (2/1) in this field . In industry, this compound is used in high-temperature applications due to its thermal stability and resistance to oxidation .
Wirkmechanismus
The mechanism of action of platinum–thorium (2/1) in catalytic processes involves the activation of reactant molecules on the surface of the compound. The platinum atoms provide active sites for the adsorption and activation of molecules, while the thorium atoms contribute to the stability of the compound under reaction conditions . In biological applications, platinum–thorium (2/1) may interact with DNA, leading to the formation of DNA adducts that inhibit cell division and induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Platinum–thorium (2/1) can be compared with other intermetallic compounds such as platinum-iridium (2/1) and platinum-palladium (2/1). While all these compounds exhibit high thermal stability and catalytic activity, platinum–thorium (2/1) is unique due to its superconducting properties at low temperatures . Additionally, the presence of thorium in the compound provides enhanced resistance to oxidation compared to other platinum-based intermetallics .
Similar Compounds
- Platinum-iridium (2/1)
- Platinum-palladium (2/1)
- Platinum-rhodium (2/1)
- Platinum-osmium (2/1)
These compounds share similar properties but differ in their specific applications and stability under various conditions .
Eigenschaften
CAS-Nummer |
12038-36-7 |
|---|---|
Molekularformel |
Pt2Th |
Molekulargewicht |
622.2 g/mol |
IUPAC-Name |
platinum;thorium |
InChI |
InChI=1S/2Pt.Th |
InChI-Schlüssel |
MROCBFHOGYXXKH-UHFFFAOYSA-N |
Kanonische SMILES |
[Pt].[Pt].[Th] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,6-Dichloro-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}-1,3,5-triazin-2-amine](/img/structure/B14733619.png)
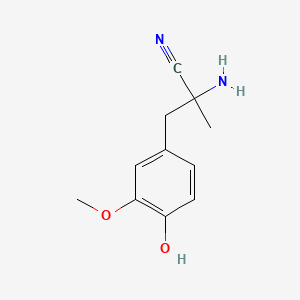
![1,2-Dimethoxy-3-[1-(2-methylpropoxy)ethoxymethyl]benzene](/img/structure/B14733634.png)
![Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,8,9,10,12,17-hexol](/img/structure/B14733641.png)
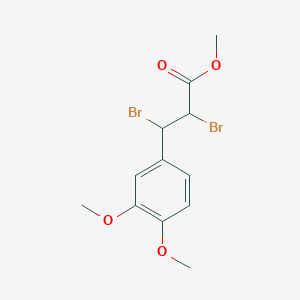
![4-(2-Oxopropyl)-7h-benzo[de]anthracen-7-one](/img/structure/B14733652.png)

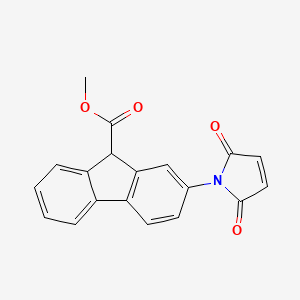
![1,3,5-trichloro-2-[(E)-2-(2,4,6-trichlorophenyl)ethenyl]benzene](/img/structure/B14733668.png)
